Product packaging for ExoZ protein(Cat. No.:CAS No. 142540-66-7)

ExoZ protein

Cat. No.: B1177502
CAS No.: 142540-66-7
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Description

ExoZ protein is a recombinant protein reagent recognized as a specific tetraspanin marker present on the surface of exosomes, which are small extracellular vesicles (30-150 nm) crucial for intercellular communication . This protein plays a fundamental role in the biogenesis and molecular sorting of exosomes, making it an invaluable tool for researchers isolating and characterizing these vesicles from cell cultures or biological fluids . Common research applications for this compound include immunoprecipitation of exosomes for downstream cargo analysis (e.g., miRNAs, proteins), Western blotting for exosome identification, and as a calibration standard in diagnostic development . The availability of a highly pure, recombinant this compound significantly aids in standardizing exosome research protocols, helping to overcome challenges related to the heterogeneity of exosome preparations and the lack of standardized isolation methods . By providing a reliable and consistent target, this compound stimulates research interest in exploring the diverse roles of exosomes in physiological processes and pathological conditions, including their potential as natural drug delivery vehicles and diagnostic biomarkers . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

142540-66-7

Molecular Formula

C12H11NO3

Synonyms

ExoZ protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Proteins

NodX: Homologous Protein with Divergent Function

NodX, a protein in Rhizobium leguminosarum biovar viciae, exhibits 23.3% sequence homology to ExoZ . However, NodX is involved in modifying nodulation factors (lipochitooligosaccharides) rather than EPS, enabling symbiosis with Afghanistan pea cultivars. This highlights functional divergence despite shared ancestry .

MBOAT Proteins: Alternative Acyltransferases

Membrane-bound O-acyltransferases (MBOATs) mediate O-acetylation in EPSs like xanthan, influencing viscosity for industrial applications . Unlike ExoZ, MBOATs utilize a distinct catalytic mechanism involving a conserved histidine residue, enabling acyl group transfer across membranes without transmembrane helices . This structural and mechanistic divergence underscores the evolutionary plasticity of EPS modification systems.

ExoB: Epimerase in the Same Gene Cluster

ExoB, encoded near exoZ, is a UDP-glucose 4-epimerase essential for synthesizing EPS precursors .

Data Table: Comparative Features of ExoZ and Related Proteins

Protein Organism Function Structural Features Sequence Homology to ExoZ Mutant Phenotype
ExoZ Sinorhizobium meliloti Acetylation of succinoglycan 8 transmembrane helices - Hypoacetylated EPS; impaired nodulation
ExoH Sinorhizobium meliloti Succinylation of succinoglycan 8 transmembrane helices 24% to E. coli SDH subunit Hyposuccinylated EPS
NodX Rhizobium leguminosarum Nodulation factor modification Soluble protein 23.3% Non-functional nodulation factors
MBOAT Xanthomonas campestris Xanthan acetylation Single transmembrane domain None Reduced EPS viscosity

Research Findings and Implications

Functional Redundancy and Specificity

ExoZ and ExoH demonstrate functional redundancy in EPS modification, as neither acetylation nor succinylation is strictly required for polymerization. However, their combined activity ensures proper EPS hydrophobicity and stability, critical for host recognition and infection thread formation .

Evolutionary Insights

The homology between ExoZ and NodX suggests ancestral gene duplication and specialization in Rhizobia, where EPS and nodulation factor pathways diverged to optimize host-specific symbiosis .

Q & A

Q. What is the enzymatic role of ExoZ in bacterial exopolysaccharide biosynthesis, and how is this function experimentally validated?

ExoZ is an acetyltransferase responsible for acetylating the third sugar residue of succinoglycan subunits in Rhizobium meliloti. This modification is critical for the structural integrity of the polymer. Methodologically, researchers validate this role by:

  • Constructing exoZ mutants and comparing their succinoglycan profiles to wild-type strains using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to detect acetyl group absence .
  • Performing in vitro enzyme assays with purified ExoZ, lipid-linked intermediates, and radiolabeled acetyl-CoA to track acetyl group transfer .

Q. How does the absence of ExoZ affect symbiotic efficiency in Rhizobium-plant interactions?

exoZ mutants exhibit slightly diminished infection thread formation in host plants (e.g., alfalfa) but retain nitrogen-fixing nodule formation. Researchers quantify this by:

  • Microscopic analysis of infection threads in root hairs.
  • Measuring nodule occupancy rates via bacterial recovery assays or fluorescent reporter strains .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between phenotypic outcomes of exoZ and exoH mutants in succinoglycan biosynthesis?

While exoZ mutants show mild symbiotic defects, exoH mutants (lacking succinyl modifications) fail to form functional nodules. To address this discrepancy:

  • Conduct comparative polysaccharide profiling using high-performance liquid chromatography (HPLC) to quantify acetyl vs. succinyl group contributions to polymer solubility and host recognition .
  • Use genetic complementation assays to reintroduce exoZ or exoH under inducible promoters and assess phenotypic rescue .

Q. How can researchers elucidate the spatial interaction between ExoZ and glycosyltransferases like ExoM in membrane-bound complexes?

ExoZ’s membrane localization facilitates interaction with ExoM, a glycosyltransferase. Methodologies include:

  • Bacterial two-hybrid systems to map protein-protein interaction domains .
  • Crosslinking studies with membrane fractions followed by immunoprecipitation and mass spectrometry to identify interacting partners .
  • Cryo-electron microscopy to resolve structural arrangements of ExoZ-ExoM complexes in lipid bilayers .

Q. What advanced techniques are employed to study ExoZ homologs in non-symbiotic systems, such as phages or pathogens?

ExoZ homologs in phages (e.g., PhWands-1) and Pseudomonas aeruginosa are linked to biofilm formation. Researchers use:

  • Comparative genomics to identify conserved domains across species .
  • CRISPR interference to knock down exoZ in pathogens and assess biofilm disruption via confocal microscopy or crystal violet assays .

Methodological Considerations

Q. How should researchers design controls for exoZ mutagenesis studies to account for polar effects in operonic gene clusters?

  • Use non-polar mutations (e.g., in-frame deletions) to avoid disrupting downstream genes in the exo operon .
  • Include complementation strains with plasmid-borne exoZ to confirm phenotype reversibility .

Q. What quantitative approaches are recommended for analyzing acetyl modification efficiency in heterogeneous succinoglycan populations?

  • Size-exclusion chromatography paired with multi-angle light scattering (SEC-MALS) to separate high- and low-molecular-weight (HMW/LMW) polymer fractions .
  • Gas chromatography-mass spectrometry (GC-MS) to quantify acetyl group abundance in hydrolyzed subunits .

Data Interpretation Challenges

Q. How can conflicting results about ExoZ’s role in biofilm formation across bacterial species be reconciled?

  • Perform functional ortholog studies by expressing exoZ from Rhizobium in Pseudomonas mutants and assessing biofilm rescue .
  • Use RNA-seq to compare transcriptional networks downstream of ExoZ in symbiotic vs. pathogenic contexts .

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